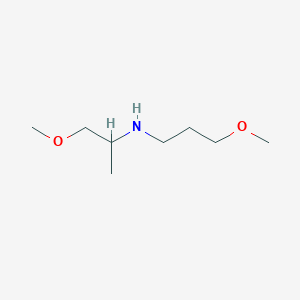
(3-Aminopiperidin-1-il)(piridin-2-il)metanona
Descripción general
Descripción
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound with the molecular formula C11H15N3O It is characterized by the presence of both a piperidine ring and a pyridine ring, connected through a methanone group
Aplicaciones Científicas De Investigación
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
More research is needed to fully understand this interaction .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone typically involves the reaction of 3-aminopiperidine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods are designed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Comparación Con Compuestos Similares
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can be compared with other similar compounds, such as:
- (3-Aminopiperidin-1-yl)(pyridin-3-yl)methanone
- (3-Aminopiperidin-1-yl)(pyridin-4-yl)methanone
These compounds share structural similarities but may exhibit different chemical and biological properties
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-7-14(8-9)11(15)10-5-1-2-6-13-10/h1-2,5-6,9H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDDMHHOWQNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464298.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)

![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)

![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)

![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)

![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)



